molecular formula C5H9IO2 B13116535 5-Iodooxan-2-ol CAS No. 645413-13-4

5-Iodooxan-2-ol

Cat. No.: B13116535
CAS No.: 645413-13-4
M. Wt: 228.03 g/mol
InChI Key: FGCUQNQYFCYWCG-UHFFFAOYSA-N
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Description

5-Iodotetrahydro-2H-pyran-2-ol is an organic compound that belongs to the class of tetrahydropyrans It is characterized by the presence of an iodine atom attached to the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodotetrahydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the iodination of tetrahydro-2H-pyran-2-ol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodine monochloride (ICl) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of 5-Iodotetrahydro-2H-pyran-2-ol typically involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-iodination and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Iodotetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of tetrahydro-2H-pyran-2-ol derivatives.

    Oxidation: Formation of 2-oxo-tetrahydropyran.

    Reduction: Formation of tetrahydro-2H-pyran-2-ol.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-2-ol: Lacks the iodine atom, making it less reactive in halogen bonding.

    2-Iodotetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.

    5-Bromotetrahydro-2H-pyran-2-ol: Similar compound with a bromine atom instead of iodine.

Uniqueness

5-Iodotetrahydro-2H-pyran-2-ol is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.

Properties

CAS No.

645413-13-4

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

5-iodooxan-2-ol

InChI

InChI=1S/C5H9IO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2

InChI Key

FGCUQNQYFCYWCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1I)O

Origin of Product

United States

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